

Boiling Point Variations Among Undecane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3,4,5-Tetramethylheptane

Cat. No.: B14545290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Undecane (C₁₁H₂₄), a saturated hydrocarbon, and its numerous isomers are foundational molecules in organic chemistry and serve as important reference compounds in various analytical and developmental applications. While sharing the same molecular formula, the structural arrangement of carbon atoms in undecane isomers significantly influences their physicochemical properties, most notably their boiling points. This guide provides a comparative analysis of the boiling points of n-undecane and a selection of its branched-chain isomers, supported by experimental data and methodologies.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is determined by the strength of its intermolecular forces. In the case of nonpolar alkanes such as undecane and its isomers, the predominant intermolecular interactions are van der Waals dispersion forces. The strength of these forces is influenced by two primary factors:

- Molecular Size: As the number of carbon and hydrogen atoms in an alkane increases, so does its surface area and the number of electrons, leading to stronger van der Waals forces. This results in a general trend of increasing boiling points with increasing molecular weight within a homologous series.

- Molecular Shape (Branching): For isomers with the same molecular formula, the degree of branching plays a critical role. Increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces. Consequently, branched alkanes have lower boiling points compared to their straight-chain counterparts.

Comparative Boiling Point Data of Undecane Isomers

The following table summarizes the experimentally determined boiling points of n-undecane and a selection of its branched isomers, illustrating the effect of structural variations.

Isomer Name	Structure	Boiling Point (°C)
n-Undecane	CH ₃ (CH ₂) ₉ CH ₃	196[1][2][3]
2-Methyldecane	CH ₃ CH(CH ₃)(CH ₂) ₇ CH ₃	189.3[4]
3-Methyldecane	CH ₃ CH ₂ CH(CH ₃)(CH ₂) ₆ CH ₃	189.1[4]
2,3-Dimethylnonane	CH ₃ CH(CH ₃)CH(CH ₃)(CH ₂) ₅ CH ₃	186.9[4]
2,2,4-Trimethyloctane	(CH ₃) ₃ CCH ₂ CH(CH ₃)(CH ₂) ₃ CH ₃	171.5[5][6]
2,2,5-Trimethyloctane	(CH ₃) ₃ CCH ₂ CH ₂ CH(CH ₃)(CH ₂) ₂ CH ₃	169.3[7]
2,2,5,5-Tetramethylheptane	(CH ₃) ₃ CCH ₂ CH ₂ C(CH ₃) ₂ CH ₂ CH ₃	164[8]
2,2,3,3,4,4-Hexamethylpentane	(CH ₃) ₃ CC(CH ₃) ₂ C(CH ₃) ₂ CH ₂ CH ₃	181[9]

As the data indicates, the straight-chain isomer, n-undecane, exhibits the highest boiling point. As the degree of branching increases, from a single methyl group to multiple methyl groups, the boiling point generally decreases. This trend is a direct consequence of the reduction in molecular surface area and the corresponding weakening of van der Waals forces.

Experimental Protocol: Determination of Boiling Point

A standard and reliable method for determining the boiling point of a liquid organic compound is the capillary method using a Thiele tube.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

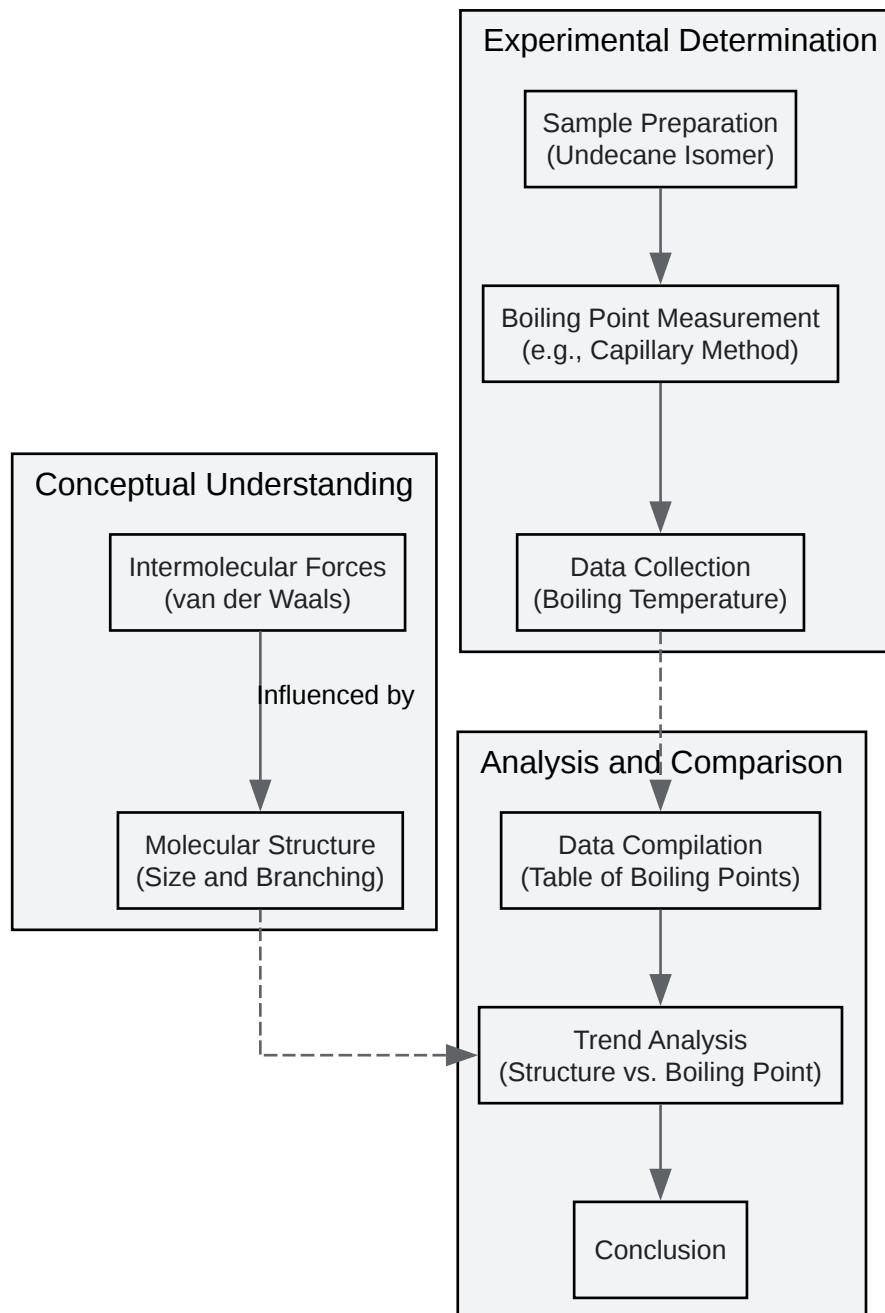
Apparatus:

- Thiele tube
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

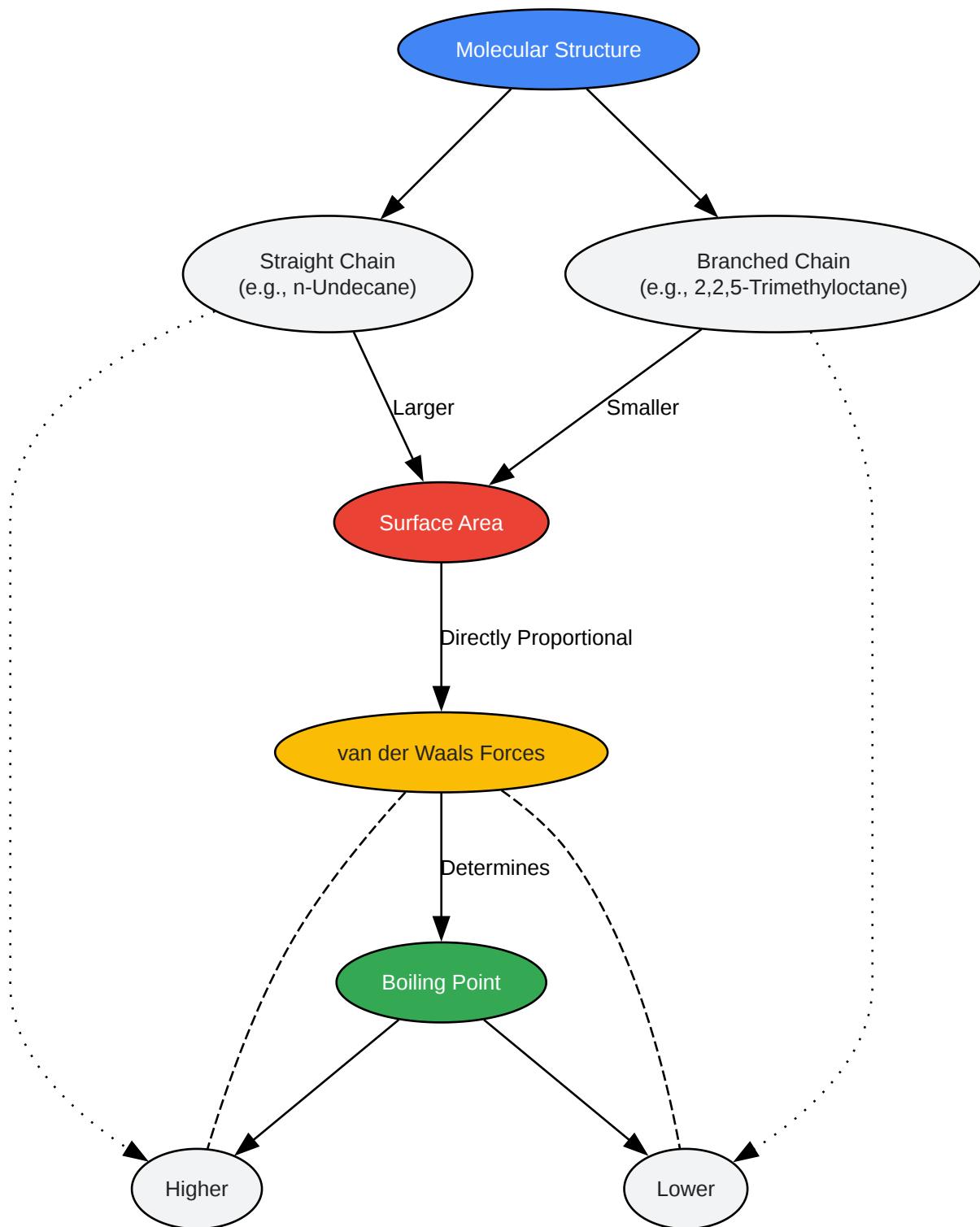
Procedure:

- A small amount of the undecane isomer is placed in the small test tube.
- The capillary tube is placed inside the test tube with its open end submerged in the liquid.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing the heating fluid.
- The Thiele tube is gently heated, causing the temperature of the fluid and the sample to rise.
- As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air trapped in the capillary tube and the

increasing vapor pressure of the sample.


- Heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

This experimental setup ensures uniform heating of the sample and allows for an accurate determination of the boiling point.


Logical Relationship of Boiling Point Determination

The following diagram illustrates the logical workflow for understanding and determining the boiling points of undecane isomers.

Workflow for Boiling Point Analysis of Undecane Isomers

Factors Influencing Boiling Point of Alkane Isomers

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. webqc.org [webqc.org]
- 2. Undecane - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,2,4-trimethyloctane [chemister.ru]
- 6. 2,2,4-trimethyloctane [webbook.nist.gov]
- 7. 2,2,5-trimethyloctane [chemister.ru]
- 8. 2,2,5,5-tetramethylheptane [chemister.ru]
- 9. 2,2,3,3,4,4-hexamethylpentane [stenutz.eu]
- To cite this document: BenchChem. [Boiling Point Variations Among Undecane Isomers: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14545290#comparing-boiling-points-of-undecane-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com